molecular formula C9H7FN2O3 B1393794 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one CAS No. 1310558-45-2

6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1393794
M. Wt: 210.16 g/mol
InChI Key: JWAKJRPZAXKJKN-UHFFFAOYSA-N
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Description

6-Fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one (6F8N3,4DHQ) is a synthetic compound that has been studied extensively in the past few decades in order to understand its chemical, biochemical, and physiological properties. 6F8N3,4DHQ is a member of the quinolinone family, which are nitrogen-containing compounds that are found naturally in plants. 6F8N3,4DHQ has been used in scientific research to study its mechanism of action, its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study demonstrated a synthetic method for preparing 1-substituted 3-nitroquinolin-4(1H)-ones, related to 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one. This method is useful for creating various derivatives of this compound, highlighting its versatility in chemical synthesis (Rádl & Chan, 1994).

Biological and Pharmacological Activities

  • Platelet Aggregation Inhibition : Research on 7-nitro-3,4-dihydroquinoline-2(1H)-one derivatives (a category including 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one) revealed their potential as platelet aggregation inhibitors. This indicates a promising avenue for developing new treatments for cardiovascular diseases (Iyobe et al., 2001).

  • Immunobiological Efficacy and Immunotoxicity : A study on the immunobiological efficacy and immunotoxicity of a fluoroquinolone derivative closely related to 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one showed significant growth inhibition of cancer cells, indicating its potential in cancer therapy and immunomodulation (Jantová et al., 2018).

  • Antibacterial Properties : A study exploring new 8-nitrofluoroquinolone models, closely related to 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one, investigated their antibacterial properties, finding significant activity against gram-positive and gram-negative strains, highlighting its potential in developing new antibiotics (Al-Hiari et al., 2007).

properties

IUPAC Name

6-fluoro-8-nitro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O3/c10-6-3-5-1-2-8(13)11-9(5)7(4-6)12(14)15/h3-4H,1-2H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAKJRPZAXKJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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